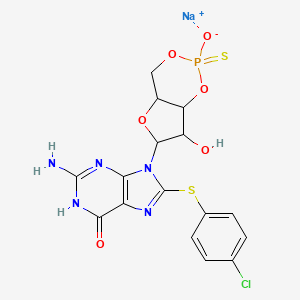

Rp-8-pCPT-cGMPS sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Rp-8-pCPT-cGMPS sodium est synthétisé par une série de réactions chimiques impliquant la modification du messager secondaire parent, le monophosphate de guanosine cyclique. L'hydrogène en position 8 de la base nucléique est remplacé par le groupe 4-chlorophénylthio lipophiles, et l'un des deux atomes d'oxygène exocycliques de la partie phosphate cyclique est modifié par le soufre .

Méthodes de production industrielle : Le composé est généralement cristallisé ou lyophilisé sous forme de sel de sodium. D'autres formes de sel sont disponibles sur demande . Le processus de production garantit une grande pureté, généralement supérieure à 99 %, et le composé est vérifié pour l'absence d'activateurs tels que le 8-pCPT-cGMP .

Analyse Des Réactions Chimiques

Types de réactions : Le Rp-8-pCPT-cGMPS sodium subit diverses réactions chimiques, notamment des réactions de substitution dues à la présence du groupe chlorophénylthio. Il est également résistant à la dégradation métabolique par les phosphodiestérases sensibles aux nucléotides cycliques .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et les réactions du this compound comprennent les composés contenant du soufre et les dérivés chlorophénylthio. Les réactions sont généralement effectuées dans des conditions contrôlées pour assurer la stabilité et la pureté du produit final .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant le this compound sont généralement des analogues du cGMP avec des groupes fonctionnels modifiés qui améliorent leur stabilité et leur perméabilité membranaire .

Applications de la recherche scientifique

Le this compound est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber les protéines kinases dépendantes du cGMP. Il est utilisé dans des études liées aux systèmes cardiovasculaires, à la vascularisation et à la signalisation cellulaire . Le composé est également utilisé dans la recherche impliquant la signalisation du monoxyde d'azote et la relaxation des artères caudales de rat induite par les donneurs de monoxyde d'azote . En outre, il est utilisé pour étudier le rôle du cGMP dans la fonction et l'inhibition plaquettaire .

Mécanisme d'action

Le this compound exerce ses effets en inhibant de manière compétitive les protéines kinases dépendantes du cGMP (cGK). Le composé se lie au site actif des cGK, empêchant l'activation de ces kinases par le cGMP . Cette inhibition conduit à la modulation de divers processus cellulaires, notamment la vasodilatation et la fonction plaquettaire . Le composé active également les canaux ioniques dépendants des nucléotides cycliques, ce qui permet de distinguer les effets de la kinase et du canal .

Applications De Recherche Scientifique

Rp-8-pCPT-cGMPS sodium is widely used in scientific research due to its ability to inhibit cGMP-dependent protein kinases. It is used in studies related to cardiovascular systems, vasculature, and cell signaling . The compound is also employed in research involving nitric oxide signaling and the relaxation of rat tail arteries induced by nitric oxide donors . Additionally, it is used to study the role of cGMP in platelet function and inhibition .

Mécanisme D'action

Rp-8-pCPT-cGMPS sodium exerts its effects by competitively inhibiting cGMP-dependent protein kinases (cGKs). The compound binds to the active site of cGKs, preventing the activation of these kinases by cGMP . This inhibition leads to the modulation of various cellular processes, including vasodilation and platelet function . The compound also activates cyclic nucleotide-gated ion channels, distinguishing between kinase and channel effects .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Sp-8-pCPT-cGMPS

- 8-pCPT-cGMP

- Rp-cGMPS

Unicité : Le Rp-8-pCPT-cGMPS sodium est unique en raison de sa forte lipophilie et de son excellente perméabilité membranaire, ce qui le rend utile pour les études impliquant des cellules intactes . Il présente également une stabilité métabolique envers toutes les phosphodiestérases sensibles aux nucléotides cycliques examinées jusqu'à présent . La capacité du composé à discriminer entre la protéine kinase G et les canaux ioniques dépendants du cGMP améliore encore son utilité en recherche .

Activité Biologique

Rp-8-pCPT-cGMPS sodium (CAS 208445-07-2) is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-dependent protein kinases (PKGs). This compound has garnered attention in pharmacological research due to its unique properties and biological activities, particularly in the context of neuronal signaling and epithelial function.

- Chemical Name: 8-[(4-Chlorophenyl)thio]-guanosine-cyclic 3',5'-[hydrogen [P(R)]-phosphorothioate] sodium

- Molecular Formula: C₁₆H₁₄ClN₅NaO₆PS₂

- Molecular Weight: 525.9 g/mol

- Purity: ≥99%

This compound primarily functions as a competitive inhibitor of PKG isozymes, with a notable selectivity for PKGII over PKGI. The inhibition constants (K_i) are reported as follows:

- PKGIβ: 0.45 μM

- PKGIα: 0.5 μM

- PKGII: 0.7 μM

This selectivity allows it to effectively modulate signaling pathways influenced by cGMP without significantly affecting other pathways mediated by protein kinase A (PKA) or exchange protein directly activated by cAMP (Epac) .

Inhibition of Long-Term Potentiation (LTP)

Research indicates that this compound reduces LTP in hippocampal slices in vitro, suggesting its role in synaptic plasticity and memory processes. This effect is crucial for understanding potential therapeutic applications in cognitive disorders .

Regulation of Epithelial Sodium Channels (ENaC)

In studies involving human airway epithelial cells (H441), this compound has been shown to inhibit cGMP-activated Na⁺ channel activity, demonstrating its role in regulating sodium reabsorption. This was evidenced by a decrease in amiloride-sensitive short-circuit current across cell monolayers when treated with the compound .

Table 1: Effects of Rp-8-pCPT-cGMPS on ENaC Activity

| Treatment Condition | Amiloride-sensitive Current Change (%) |

|---|---|

| Control | Baseline |

| Rp-8-pCPT-cGMPS | Decrease observed |

Inhibition of Protein Phosphorylation

In intact human platelets, this compound effectively antagonized the activation of cGMP-dependent protein kinases, inhibiting protein phosphorylation mediated by cGMP. The IC50 value for this inhibition was determined to be approximately 0.5 μM, indicating its potency as a research tool for studying cGMP signaling pathways .

Case Studies

- Neuronal Studies : In vitro experiments using hippocampal slices demonstrated that application of this compound significantly reduced LTP, implicating its role in synaptic transmission and plasticity .

- Epithelial Function : The compound was shown to enhance alveolar fluid clearance in BALB/c mice when administered intratracheally with an increase of approximately 30% observed, indicating potential applications in treating pulmonary conditions .

Propriétés

IUPAC Name |

sodium;2-amino-8-(4-chlorophenyl)sulfanyl-9-(7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O6PS2.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERAACMSJYSCBY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5NaO6PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.